![molecular formula C12H9ClN2O3S B2697185 N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-49-5](/img/structure/B2697185.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

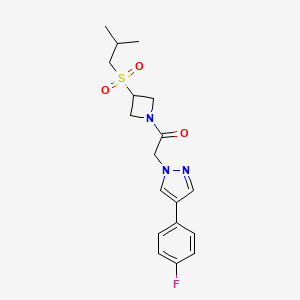

“N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It’s a derivative of benzothiazole and has been synthesized and evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further details about the molecular structure would require more specific data or a detailed study.Physical And Chemical Properties Analysis

Some physical properties of this compound include a melting point of 257–259 °C and an Rf-value of 0.70 . Its IR spectrum shows peaks at 628 (C–S–C benzothiazole), 826 (C–Cl), 1461 (C–N benzothiazole), 1497 (C–O-C oxadiazole), 1516 (C=C aromatic), and 3321 (N–H) .Aplicaciones Científicas De Investigación

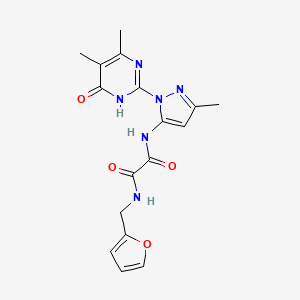

Anti-Inflammatory Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: derivatives have been synthesized and evaluated for their anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the biosynthesis of prostaglandins, which play a key role in inflammation. These compounds exhibit significant anti-inflammatory activity by selectively inhibiting cyclooxygenase-2 (COX-2), the enzyme responsible for generating prostaglandins associated with inflammation and pain. Unlike traditional NSAIDs, which can cause gastrointestinal irritation, these derivatives show lower ulcerogenic effects on the gastrointestinal mucosa .

Analgesic Activity

In addition to their anti-inflammatory effects, these compounds also demonstrate analgesic properties. By targeting COX-2, they alleviate pain associated with inflammation. Their selective inhibition of COX-2 reduces the risk of gastrointestinal side effects commonly seen with nonselective NSAIDs .

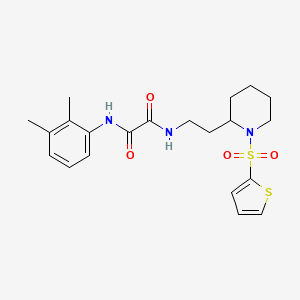

Anti-Ulcer Potential

Research suggests that N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide derivatives may have anti-ulcer properties. Urease inhibitors are of interest for developing anti-ulcer drugs, and these compounds could be explored further in this context .

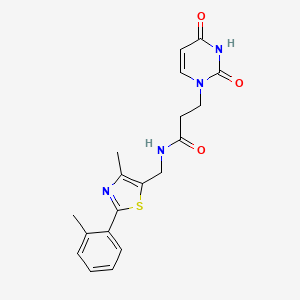

Antimicrobial Activity

The title compound derivatives were investigated for their antimicrobial properties against Gram-positive bacteria. While more research is needed, this suggests potential applications in combating bacterial infections .

COX-1 Inhibition

Although these derivatives exhibit weak COX-1 inhibitory activity, their selectivity for COX-2 makes them promising candidates for anti-inflammatory therapy without causing significant gastrointestinal issues .

Direcciones Futuras

The compound has shown promising results in terms of its anti-inflammatory and analgesic activities . Future research could focus on further exploring these properties, potentially leading to the development of new therapeutic agents. Additionally, the compound’s antimicrobial properties could be investigated against a variety of bacterial and fungal strains .

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-7-1-2-8-10(5-7)19-12(14-8)15-11(16)9-6-17-3-4-18-9/h1-2,5-6H,3-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBEICTENEBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)

![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)

![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)